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molecular formula C13H19NO2 B1267571 Ethyl 3-(benzylamino)butanoate CAS No. 6335-80-4

Ethyl 3-(benzylamino)butanoate

Cat. No. B1267571
M. Wt: 221.29 g/mol
InChI Key: JENQQNDKUFOZAO-UHFFFAOYSA-N
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Patent
US09108957B2

Procedure details

To a suspension of lithium aluminum hydride (0.76 g, 20 mmol) in cyclopentylmethylether (20 mL) was added a solution of 3-benzylamino-butyric acid ethyl ester (2.10 g, 9.5 mmol) in cyclopentylmethylether (10 mL) dropwise at 0° C. under nitrogen atmosphere. The resulting mixture was warmed to room temperature and stirred for 3 hours. Then small amount of sodium sulfate saturated aqueous solution was added dropwise to quench the reaction at 0° C. and stirred for one hour. The resulting solid material was removed by filtration and the organic solution was concentrated to yield 3-benzylamino-butan-1-ol (1.49 g, 8.3 mmol, 87%) as colorless oil. The oil was used in the subsequent step without further purification.
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10](=O)[CH2:11][CH:12]([NH:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH3:13])C.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1(OC)CCCC1>[CH2:15]([NH:14][CH:12]([CH3:13])[CH2:11][CH2:10][OH:9])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1(CCCC1)OC
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)OC(CC(C)NCC1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(CCCC1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction at 0° C.
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting solid material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the organic solution was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(CCO)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.3 mmol
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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